molecular formula C20H21N7Na2O7 B10774094 Levoleucovorin disodium CAS No. 1141892-29-6

Levoleucovorin disodium

Numéro de catalogue: B10774094
Numéro CAS: 1141892-29-6
Poids moléculaire: 517.4 g/mol
Clé InChI: FSDMNNPYPVJNAT-NJHZPMQHSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Levoleucovorin disodium is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The levorotary isomer is isolated and converted into its disodium salt form . The synthesis involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The levorotary isomer is then separated and reacted with sodium ions to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The racemic mixture of leucovorin is subjected to chiral resolution techniques to isolate the levorotary isomer. This is followed by crystallization and conversion to the disodium salt form .

Applications De Recherche Scientifique

Rescue Therapy After High-Dose Methotrexate

Levoleucovorin is indicated as a rescue therapy following high-dose methotrexate administration, particularly in osteosarcoma treatment. The compound mitigates the toxic effects associated with methotrexate overdose or impaired elimination, ensuring patient safety and improving outcomes .

Dosage Guidelines:

  • Administered at 7.5 mg every 6 hours for 10 doses starting 24 hours post-methotrexate infusion .

Combination Chemotherapy with 5-Fluorouracil

In patients with advanced metastatic colorectal cancer, levoleucovorin is used in combination with 5-FU to enhance therapeutic efficacy. This combination has become a standard treatment protocol due to levoleucovorin's ability to stabilize the binding of 5-FU metabolites to thymidylate synthase, thereby increasing the drug's cytotoxic effects on cancer cells .

Efficacy Studies:

  • Multiple Phase III clinical trials have demonstrated that levoleucovorin enhances the response rates and survival outcomes when used alongside fluoropyrimidines compared to regimens without levoleucovorin .

Safety and Efficacy

Clinical studies indicate that levoleucovorin is well-tolerated with a safety profile comparable to that of racemic leucovorin. It has been shown to be effective across various cancer types beyond colorectal cancer, including breast and head and neck cancers. The compound's ability to modulate chemotherapy regimens makes it a valuable tool in oncological pharmacotherapy .

Case Studies and Clinical Trials

A review of clinical literature reveals several pivotal studies:

Study TypeFocusFindings
Phase III TrialsEfficacy vs. LeucovorinLevoleucovorin demonstrated similar efficacy and toxicity profiles compared to leucovorin .
Phase II TrialsColorectal CancerLevoleucovorin combined with 5-FU showed improved response rates in advanced cases .
Safety StudiesToxicity ManagementEffective in reducing toxicity from high-dose methotrexate without significant adverse effects .

Activité Biologique

Levoleucovorin disodium is the active levorotatory isomer of folinic acid, known for its significant role in enhancing the efficacy of chemotherapy, particularly in the treatment of colorectal cancer. This article explores its biological activity, pharmacodynamics, clinical applications, and comparative studies, providing a comprehensive overview of its therapeutic potential.

Overview of this compound

Levoleucovorin (also known as L-leucovorin) is a reduced folate derivative that acts as a cofactor in various metabolic processes. It is primarily used to mitigate the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil (5-FU) in cancer therapy. Unlike the racemic mixture of leucovorin, levoleucovorin contains only the pharmacologically active levo-isomer, which has demonstrated superior biological activity in several studies .

Levoleucovorin functions by bypassing the inhibition caused by dihydrofolate reductase (DHFR) due to antifolate drugs like methotrexate. It is rapidly converted into 5-methyltetrahydrofolate, which is essential for DNA synthesis and repair. This conversion allows levoleucovorin to replenish intracellular folate pools and restore normal cellular function, thereby mitigating toxicity and enhancing therapeutic outcomes .

Pharmacokinetics

  • Absorption : After intravenous administration, levoleucovorin achieves peak serum concentrations rapidly, with a mean peak concentration of 1722 ng/mL for total tetrahydrofolate .
  • Distribution : Levoleucovorin does not bind significantly to human serum albumin and is distributed widely across tissues.
  • Metabolism : It is extensively converted to tetrahydrofolic acid derivatives within cells.
  • Elimination : The compound is primarily excreted through urine .

Enhanced Efficacy with 5-Fluorouracil

Research indicates that levoleucovorin significantly enhances the cytotoxic effects of 5-FU. In vitro studies have shown that levoleucovorin has an 8-fold higher substrate affinity for reduced folate carriers compared to its dextro counterpart, leading to improved uptake and efficacy in cancer cells .

Table 1: Comparative Efficacy of Levoleucovorin and Dextro-Leucovorin

ParameterLevoleucovorin (L-LV)Dextro-Leucovorin (D-LV)
Substrate Affinity (RFC)8-fold higherLower
Cytotoxicity ProtectionEfficientIneffective
Enhancement of 5-FU EfficacyYesNo

Clinical Applications

Levoleucovorin is primarily indicated for:

  • Rescue Therapy : Following high-dose methotrexate treatment in osteosarcoma patients.
  • Combination Chemotherapy : Used alongside 5-FU for advanced metastatic colorectal cancer treatment .

Case Studies

  • Colorectal Cancer Treatment :
    In a comparative study involving patients treated with sodium-based levoleucovorin versus calcium-based leucovorin, results indicated a higher overall response rate (61% vs. 55%) and longer median overall survival (22.9 months vs. 11.9 months) for those receiving levoleucovorin .
  • Toxicity Profile :
    Clinical evaluations have shown that levoleucovorin has a more favorable toxicity profile compared to its racemic counterpart. Patients experienced fewer severe adverse events when treated with levoleucovorin, highlighting its potential for safer administration in chemotherapy regimens .

Propriétés

Numéro CAS

1141892-29-6

Formule moléculaire

C20H21N7Na2O7

Poids moléculaire

517.4 g/mol

Nom IUPAC

disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1

Clé InChI

FSDMNNPYPVJNAT-NJHZPMQHSA-L

SMILES isomérique

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES canonique

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.